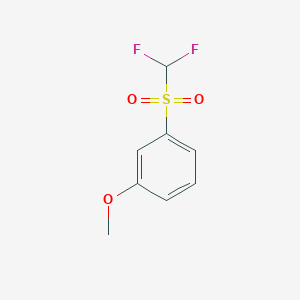
Difluoromethyl 3-methoxyphenyl sulphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethyl 3-methoxyphenyl sulphone is an organosulfur compound characterized by the presence of a difluoromethyl group (CF₂H) attached to a 3-methoxyphenyl sulphone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 3-methoxyphenyl sulphone typically involves the introduction of the difluoromethyl group into the phenyl sulphone structure. One common method is the reaction of 3-methoxyphenyl sulphone with difluoromethylating agents such as difluoromethyl phenyl sulfone. This reaction can be carried out under various conditions, including the use of bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 3-methoxyphenyl sulphone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphone group to sulfides.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Major products formed from these reactions include difluoromethylated sulfoxides, sulfides, and substituted phenyl sulfones. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Difluoromethyl 3-methoxyphenyl sulphone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of difluoromethyl 3-methoxyphenyl sulphone involves its interaction with molecular targets through its difluoromethyl group. This group can form strong hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical activity. The pathways involved include enzyme inhibition and receptor binding, which are crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluoromethyl 3-methoxyphenyl sulphone include other difluoromethylated phenyl sulfones and sulfoxides. These compounds share structural similarities but differ in their chemical reactivity and applications .
Uniqueness
This compound is unique due to its specific combination of the difluoromethyl group and the 3-methoxyphenyl sulphone moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H8F2O3S |
|---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8F2O3S/c1-13-6-3-2-4-7(5-6)14(11,12)8(9)10/h2-5,8H,1H3 |
InChI Key |
WNXCVLKRBYSIIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















